2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide 2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15743902
InChI: InChI=1S/C12H19N3O/c1-8-9(2)14-11(10(3)13-8)7-15(16)12(4,5)6/h7H,1-6H3
SMILES:
Molecular Formula: C12H19N3O
Molecular Weight: 221.30 g/mol

2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide

CAS No.:

Cat. No.: VC15743902

Molecular Formula: C12H19N3O

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide -

Specification

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
IUPAC Name N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide
Standard InChI InChI=1S/C12H19N3O/c1-8-9(2)14-11(10(3)13-8)7-15(16)12(4,5)6/h7H,1-6H3
Standard InChI Key BESRYENXPUCIID-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(C(=N1)C)C=[N+](C(C)(C)C)[O-])C

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Composition

The systematic IUPAC name 2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide delineates its structure unambiguously. The molecule comprises:

  • A 2-pyrazinyl ring substituted with methyl groups at positions 3, 5, and 6.

  • A methyleneimine group (CH=N\text{CH=N}) linked to the pyrazine’s 2-position.

  • An N-oxide functional group on the tertiary amine of the 2-methylpropanamine moiety .

The CAS registry number 1083171-75-8 uniquely identifies this compound, while its SMILES notation CC1=C(N=C(C(=N1)C)CCC(C)(C)[O-])CC\text{CC1=C(N=C(C(=N1)C)CCC(C)(C)[O-])C}C provides a machine-readable representation of its connectivity .

Structural Features and Stereoelectronic Properties

The pyrazine ring’s electron-deficient aromatic system interacts with the electron-rich N-oxide group, creating a push-pull electronic configuration. This polarization may enhance reactivity in nucleophilic or electrophilic substitutions. The methyl substituents on the pyrazine ring contribute steric bulk, potentially influencing regioselectivity in subsequent reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H19N3O\text{C}_{12}\text{H}_{19}\text{N}_3\text{O}
Molecular Weight221.3 g/mol
CAS Number1083171-75-8
Purity≥97%
Storage ConditionsRoom temperature, inert atmosphere

Synthetic Methodologies

Challenges in Synthesis

  • Regioselectivity: Ensuring selective oxidation of the amine without over-oxidizing the pyrazine ring.

  • Steric Hindrance: The 3,5,6-trimethyl groups on the pyrazine may impede reagent access to the reaction site, necessitating optimized conditions (e.g., elevated temperatures or polar solvents) .

Physicochemical and Spectroscopic Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but may degrade upon prolonged exposure to light or moisture. Solubility profiles suggest preferential dissolution in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) over hydrocarbons .

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR signals for the pyrazine methyl groups are expected near δ 2.5–3.0 ppm, while the tert-butyl group’s protons resonate as a singlet at δ 1.2–1.4 ppm .

    • The N-oxide moiety induces deshielding of adjacent protons, shifting imine proton signals downfield .

  • Mass Spectrometry:

    • A molecular ion peak at m/zm/z 221.3 confirms the molecular weight, with fragmentation patterns likely involving loss of the tert-butyl group (57Da-57 \, \text{Da}) .

Applications in Chemical Research

Role as a Heterocyclic Building Block

This compound’s rigid pyrazine core and reactive N-oxide group make it valuable for constructing:

  • Pharmaceutical Agents: Analogous pyrazine derivatives exhibit antibacterial activity, as seen in crossiellidines .

  • Coordination Complexes: The N-oxide can act as a ligand for transition metals, enabling catalysis or materials science applications .

Future Directions and Research Opportunities

  • Synthetic Optimization: Developing catalytic, asymmetric routes to enantiomerically pure N-oxide derivatives.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Materials Science: Exploring applications in organic electronics or metal-organic frameworks (MOFs).

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